

Sagopilone: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagopilone (ZK-EPO) is a fully synthetic, third-generation epothilone B analog that has demonstrated significant potential as an anticancer agent.[1] As a member of the epothilone class of microtubule stabilizers, its mechanism of action is similar to that of taxanes.[2] However, **sagopilone** exhibits a distinct and advantageous profile, including potent activity against multidrug-resistant (MDR) tumors and the ability to penetrate the blood-brain barrier.[3] [4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and preclinical data of **sagopilone**.

Chemical Structure and Physicochemical Properties

Sagopilone is a 16-membered macrolide with the molecular formula C₃₀H₄₁NO₆S.[2] Its complex structure features seven stereocenters, contributing to its specific biological activity.

Table 1: Physicochemical Properties of **Sagopilone**



Property	Value	Reference
IUPAC Name	(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-(prop-2-enyl)-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione	[2]
Molecular Formula	C30H41NO6S	[2]
Molar Mass	543.72 g/mol	[2]
CAS Number	305841-29-6	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	8	[2]
Rotatable Bonds	3	[2]

Mechanism of Action

Sagopilone exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules, thereby inhibiting their dynamic instability.[3] This interference with microtubule function disrupts the formation of the mitotic spindle, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3] A key advantage of **sagopilone** is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, which is a common mechanism of resistance to taxanes and other chemotherapeutic agents.[3]

Signaling Pathway for Sagopilone-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by **sagopilone**, leading to programmed cell death.





Click to download full resolution via product page

Caption: Sagopilone-induced apoptosis signaling pathway.

Preclinical Pharmacology and Efficacy

Sagopilone has demonstrated potent antiproliferative activity across a broad range of human cancer cell lines and in vivo xenograft models.

In Vitro Activity

Sagopilone exhibits sub-nanomolar to low nanomolar IC₅₀ values in various cancer cell lines, including those with resistance to other microtubule-targeting agents.

Table 2: In Vitro Antiproliferative Activity of Sagopilone in Breast Cancer Cell Lines



Cell Line	Estrogen Receptor α (ERα) Status	Sagopilone IC₅₀ (nM)
BT474	Positive	1.1
CAMA-1	Positive	1.8
MCF7	Positive	1.0
T47D	Positive	1.2
ZR-75-1	Positive	0.9
MDA-MB-453	Positive	1.2
Mean (ERα-positive)	1.2 ± 0.9	
BT20	Negative	1.1
BT549	Negative	0.8
DU4475	Negative	0.9
HCC1143	Negative	0.7
HCC1187	Negative	1.0
HCC1395	Negative	0.6
HCC1599	Negative	0.5
HCC1806	Negative	0.9
HCC1937	Negative	0.8
HCC1954	Negative	0.7
Hs578T	Negative	0.4
MDA-MB-231	Negative	0.2
MDA-MB-436	Negative	1.1
MDA-MB-468	Negative	1.3
Mean (ERα-negative)	0.9 ± 0.4	-



Data from a 72-hour proliferation assay.

In Vivo Efficacy

Sagopilone has shown significant antitumor activity in various human cancer xenograft models, including those resistant to standard therapies.

Table 3: In Vivo Efficacy of **Sagopilone** in Human Cancer Xenograft Models

Tumor Model	Treatment	Response	Reference
Non-Small Cell Lung Cancer (22 models)	Sagopilone	64% Overall Response (11 partial responses, 3 stable disease)	[5]
U373 Glioblastoma (orthotopic)	Sagopilone	Significant antitumor activity	[4]
U87 Glioblastoma (orthotopic)	Sagopilone	Significant antitumor activity	[4]
MDA-MB-435 Melanoma (CNS metastasis)	Sagopilone	Significant tumor growth inhibition	[4]
Lu7187 NSCLC (CNS metastasis)	Sagopilone	Significant tumor growth inhibition	[4]
Lu7466 NSCLC (CNS metastasis)	Sagopilone	Significant tumor growth inhibition	[4]

Pharmacokinetics

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of **sagopilone**. Notably, **sagopilone** has been shown to cross the blood-brain barrier in animal models.[4]



Table 4: Clinical Pharmacokinetic Parameters of **Sagopilone** in Japanese Patients with Refractory Solid Tumors

Parameter	Value (mean)	Coefficient of Variation (%)
Systemic Clearance	616 - 765 mL/min	20.7 - 32.4
Volume of Distribution at Steady State	3075 - 3688 L	19.6 - 50.1
Terminal Half-life	74.4 - 93.1 hours	16.4 - 32.5
Data from a Phase I study with a 30-minute intravenous infusion every 3 weeks.		

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **sagopilone**.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of **sagopilone** on the in vitro assembly of purified tubulin into microtubules.

Workflow Diagram:



Click to download full resolution via product page



Caption: Workflow for a turbidimetric tubulin polymerization assay.

Methodology:

Reagent Preparation:

- Reconstitute lyophilized purified tubulin (e.g., bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.
 Keep on ice.
- Prepare a polymerization buffer containing GTP (e.g., 1 mM GTP in general tubulin buffer).
- Prepare a stock solution of sagopilone in DMSO and dilute to desired concentrations in polymerization buffer.
- Prepare positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

· Assay Procedure:

- In a pre-warmed 96-well plate, add the test compounds (sagopilone, controls) to triplicate wells.
- Initiate the polymerization reaction by adding the cold tubulin solution to each well.
- Immediately place the plate in a spectrophotometer pre-heated to 37°C.
- Data Acquisition and Analysis:
 - Measure the change in absorbance at 350 nm every 30 seconds for 60-90 minutes.
 - Plot absorbance versus time to generate polymerization curves.
 - Analyze the curves to determine the effect of sagopilone on the lag time, rate of polymerization, and the maximal polymer mass.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to determine the cell cycle distribution of cancer cells treated with **sagopilone**.



Workflow Diagram:



Click to download full resolution via product page

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Methodology:

- Cell Culture and Treatment:
 - Seed cancer cells in culture plates and allow them to adhere.
 - Treat the cells with various concentrations of sagopilone and a vehicle control for a specified time (e.g., 24-48 hours).
- Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization and collect by centrifugation.
 - Wash the cell pellet with ice-cold PBS.
 - Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding dropwise while vortexing, and incubate for at least 2 hours at 4°C.
- Staining:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 μg/mL) and RNase A (e.g., 100 μg/mL) in PBS.
 - Incubate in the dark at room temperature for 30 minutes.



- · Flow Cytometry and Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Generate DNA content histograms and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This method detects apoptosis in **sagopilone**-treated cells by identifying the externalization of phosphatidylserine using fluorescently labeled Annexin V.

Workflow Diagram:



Click to download full resolution via product page

Caption: Workflow for apoptosis detection using Annexin V and propidium iodide staining.

Methodology:

- Cell Culture and Treatment:
 - Culture and treat cells with sagopilone as described for the cell cycle analysis.
- Cell Harvesting:
 - Collect both adherent and floating cells to ensure inclusion of apoptotic cells.
 - Wash the cells with cold PBS.
- Staining:



- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
- Incubate at room temperature in the dark for 15 minutes.
- Flow Cytometry and Analysis:
 - Analyze the stained cells by flow cytometry.
 - Differentiate cell populations based on fluorescence:
 - Annexin V-negative, PI-negative: Live cells
 - Annexin V-positive, PI-negative: Early apoptotic cells
 - Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
 - Annexin V-negative, PI-positive: Necrotic cells

Conclusion

Sagopilone is a promising, fully synthetic epothilone with a compelling preclinical profile. Its potent microtubule-stabilizing activity, efficacy in resistant tumor models, and ability to cross the blood-brain barrier underscore its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with or interested in this novel anticancer compound. Further investigation into its clinical applications and potential combination therapies is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Phase II study of first-line sagopilone plus prednisone in patients with castration-resistant prostate cancer: a phase II study of the Department of Defense Prostate Cancer Clinical Trials Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sagopilone (ZK-EPO): from a natural product to a fully synthetic clinical development candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative profiling of the novel epothilone, sagopilone, in xenografts derived from primary non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sagopilone: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680735#chemical-structure-and-properties-of-sagopilone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com